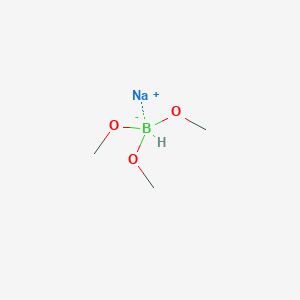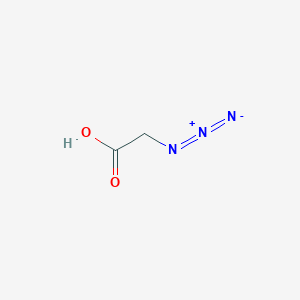
3-甲基-2-硝基吡啶
描述
3-Methyl-2-nitropyridine (3M2NP) is an organic compound that has been used for decades in the synthesis of pharmaceuticals and other compounds. It is also known as 3-methyl-2-nitro-1-pyridine, and its chemical formula is C5H5N3O2. 3M2NP has a wide range of applications in the laboratory and in industry, due to its versatile reactivity and low cost. It is commonly used as a precursor for the synthesis of drugs, dyes, and other chemicals. In addition, 3M2NP has been studied for its potential therapeutic applications, such as its ability to inhibit enzymes and regulate gene expression.
科学研究应用
2-甲基-3-硝基吡啶和2-苯乙烯基-3-硝基吡啶的合成
亲核芳香取代反应 (S N Ar) 是硝基芳烃官能团化的最重要的和最灵活的方法之一。 该反应通常需要多个共轭的吸电子基团,而未活化硝基的 S N Ar 反应相当罕见 . 3-甲基-2-硝基吡啶可用于合成多种2-甲基-3-硝基吡啶,以及它们与各种芳香醛的反应,在温和条件下生成相应的2-苯乙烯基吡啶 .
与硫醇阴离子的反应
2-甲基-和2-苯乙烯基-3-硝基吡啶都能与硫醇阴离子容易反应,并以良好的产率生成取代产物 . 双键上的富电子取代基和庞大的芳基硫醇盐提高了邻位选择性 .
荧光性质
一些2-苯乙烯基吡啶也表现出显着的荧光性质 . 这使得 3-甲基-2-硝基吡啶成为荧光研究领域中一种有价值的化合物。
3-氟吡啶-4-羧酸甲酯的合成
3-硝基吡啶-4-羧酸甲酯的硝基已通过亲核芳香取代反应成功地被氟阴离子取代,得到3-氟吡啶-4-羧酸甲酯 . 这表明 3-甲基-2-硝基吡啶在合成氟化有机化合物方面具有潜力,而氟化有机化合物广泛应用于药物和农用化学品的合成 .
有机合成中的中间体
3-甲基-2-硝基吡啶在有机合成中用作中间体 . 这意味着它可以用于生产各种其他化学化合物。
用于医药
3-甲基-2-硝基吡啶用于医药 . 虽然资料来源没有详细说明具体应用,但这表明该化合物在治疗用途或药物生产中具有潜力。
作用机制
Target of Action
Nitropyridines, a class of compounds to which 3-methyl-2-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
For instance, the migration of the nitro group could potentially disrupt normal cellular functions, leading to various downstream effects .
Result of Action
Given the compound’s unique mode of action, it can be inferred that it may lead to a variety of cellular responses, potentially disrupting normal cellular functions .
Action Environment
The action, efficacy, and stability of 3-Methyl-2-nitropyridine can be influenced by various environmental factors. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This suggests that the compound’s activity could be influenced by the presence of certain solvents or other chemical agents in its environment.
安全和危害
3-Methyl-2-nitropyridine is a combustible liquid that can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
未来方向
One of the retrieved papers mentions that some 2-styrylpyridines, which can be synthesized from 2-methyl-3-nitropyridines, showed remarkable fluorescent properties . This suggests potential future directions in the exploration of the fluorescent properties of these compounds for various applications.
属性
IUPAC Name |
3-methyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHSGPKSSZLCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340357 | |
| Record name | 3-Methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18368-73-5 | |
| Record name | 3-Methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in using [18F]fluoride for nucleophilic aromatic substitution reactions on compounds like 3-methyl-2-nitropyridine?
A1: The paper focuses on incorporating [18F]fluoride into substituted 2-nitropyridines, a class of compounds with potential applications in medicinal chemistry. [18F]Fluoride is a radioisotope widely used in Positron Emission Tomography (PET) imaging due to its favorable properties, including a relatively short half-life and ability to be detected non-invasively. Successfully incorporating [18F]fluoride into molecules like 3-methyl-2-nitropyridine could lead to the development of novel PET tracers for studying biological processes and disease states. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)

![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)
![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)
